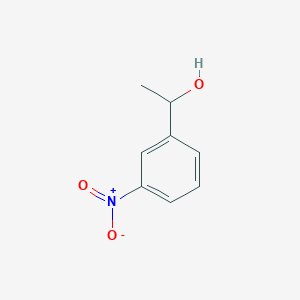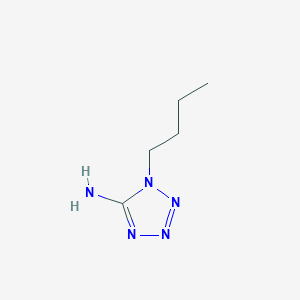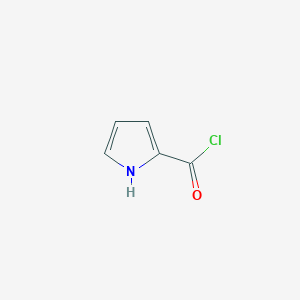
5-甲氧基-1,1-二甲基-1,2,3,4-四氢萘
描述
5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is a polycyclic aromatic hydrocarbon primarily used as a research chemical. It is known for its unique structure, which includes a methoxy group and two methyl groups attached to a tetrahydronaphthalene core.
科学研究应用
5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studying the effects of polycyclic aromatic hydrocarbons on biological systems.
Medicine: Investigating potential therapeutic applications and drug development.
Industry: Used in the production of specialty chemicals and materials
作用机制
Target of Action
The primary targets of 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene are currently unknown. This compound is structurally similar to indole derivatives , which are known to bind with high affinity to multiple receptors . .
Mode of Action
Based on its structural similarity to indole derivatives , it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces .
Biochemical Pathways
The biochemical pathways affected by 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene are currently unknown. Indole derivatives, which are structurally similar, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
Its molecular weight of 19028 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .
Result of Action
The molecular and cellular effects of 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene’s action are currently unknown due to the lack of research on this specific compound. Based on its structural similarity to indole derivatives , it may have a wide range of biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene.
Methylation: The addition of the methyl groups is carried out using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene involves large-scale chemical reactors where the above reactions are optimized for yield and purity. The process includes:
Batch Processing: Reactants are mixed in large reactors and allowed to react under controlled conditions.
Purification: The product is purified using techniques such as distillation and recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions occur when the compound reacts with electrophiles such as halogens or nitro groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Reduced derivatives with fewer double bonds.
Substitution: Halogenated or nitro-substituted derivatives.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A structurally similar compound without the methoxy and methyl groups.
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure with a methoxy group at a different position.
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: Lacks the methoxy group but has the same core structure.
Uniqueness
5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
8-methoxy-4,4-dimethyl-2,3-dihydro-1H-naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-13(2)9-5-6-10-11(13)7-4-8-12(10)14-3/h4,7-8H,5-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNVZUXCGXPSND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=C1C=CC=C2OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294847 | |
| Record name | 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33214-70-9 | |
| Record name | 33214-70-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296101.png)
![2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296102.png)









![2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid](/img/structure/B1296121.png)

